N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide
Description
N-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide is a nicotinamide derivative characterized by a substituted benzyloxyimino methyl group and a 4-chlorophenoxy moiety. For instance, structurally related nicotinamides often exhibit bioactivity as enzyme inhibitors or receptor modulators due to their ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-4-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-28-18-10-11-24-21(30-17-8-6-16(23)7-9-17)19(18)20(27)25-13-26-29-12-14-2-4-15(22)5-3-14/h2-11,13H,12H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMDWTYXYYNUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)NC=NOCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C(=O)N/C=N/OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide, also known by its chemical formula C21H17Cl2N3O4, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chlorobenzyl moiety
- An imino group linked to a nicotinamide derivative
- A 4-chlorophenoxy group
This unique arrangement contributes to its biological activity and interaction with various biological targets.
Research indicates that N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For example, it significantly reduces the activity of β-catenin, a key player in the Wnt signaling pathway associated with cancer progression .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which can help mitigate oxidative stress in cells, thus providing protective effects against cellular damage .
- Anti-inflammatory Effects : The presence of the chlorophenoxy group suggests potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
Several case studies have highlighted the efficacy of N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide in various settings:
- Colorectal Cancer Models : In a study involving xenograft models of colorectal cancer, the compound significantly inhibited tumor growth and reduced Ki67 expression, a marker for cell proliferation .
- Oxidative Stress Studies : Another study assessed its impact on oxidative stress in neuronal cells, showing that treatment with this compound led to decreased levels of reactive oxygen species (ROS), suggesting neuroprotective effects .
- Inflammatory Disease Models : Research involving inflammatory bowel disease models indicated that the compound could reduce inflammation and improve histological scores compared to untreated controls .
Scientific Research Applications
Agrochemical Development
One of the primary applications of this compound is in the development of agrochemicals, particularly fungicides. The structural similarities to known fungicides suggest potential efficacy against various plant pathogens.
- Case Study : Research indicates that derivatives of chlorinated compounds have shown significant antifungal activity. For instance, the compound was evaluated for its effectiveness against Alternaria species, which are known to cause significant crop losses. The results demonstrated promising antifungal properties, suggesting its potential as a lead compound for new fungicide formulations .
Pharmaceutical Research
The compound's structural features allow it to be explored for pharmaceutical applications, particularly in designing new drugs targeting specific diseases.
- Case Study : In a study focusing on the synthesis of nicotinamide derivatives, researchers found that compounds similar to N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide exhibited anti-inflammatory properties. These findings indicate a potential therapeutic role in treating inflammatory diseases .
Chemical Synthesis Intermediates
This compound can serve as an intermediate in the synthesis of other complex molecules due to its functional groups.
- Case Study : The synthesis pathway involving this compound has been explored for creating novel chemical entities with enhanced biological activities. For example, it was utilized in synthesizing triazole derivatives known for their agricultural and medicinal applications .
Potential for Future Research
Given its promising applications in both agrochemicals and pharmaceuticals, further investigation into the biological activities and mechanisms of action of N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide is warranted.
Table 2: Future Research Directions
| Research Area | Potential Studies |
|---|---|
| Agrochemical Efficacy | Testing against a broader range of plant pathogens |
| Pharmaceutical Uses | Investigating anti-inflammatory and analgesic effects |
| Synthesis Improvements | Exploring more efficient synthetic routes |
Comparison with Similar Compounds
Key Observations :
- Functional Group Additions: The cyano and methyl groups in increase molecular complexity and may enhance selectivity for specific enzymatic pockets.
- Trifluoromethyl Effects : The trifluoromethyl group in improves lipophilicity and resistance to oxidative metabolism, a critical factor in drug development.
Pharmacological Implications
While direct pharmacological data for the target compound is unavailable, insights can be drawn from related structures:
- Bioactivity : Compounds with 4-chlorophenyl groups, such as those in , often exhibit inhibitory activity against kinases or G-protein-coupled receptors due to halogen-π interactions with hydrophobic binding pockets.
- ADME Properties : The target compound’s moderate topological polar surface area (~76.5 Ų, inferred from ) suggests reasonable oral bioavailability, while its chlorine substituents may prolong half-life by reducing metabolic clearance.
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide?
- Methodological Answer :
The compound can be synthesized via a multi-step process:- Amide bond formation : React 4-methoxynicotinic acid with 2-(4-chlorophenoxy)ethylamine using coupling reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid .
- Oxime formation : Introduce the imino group by reacting the intermediate with hydroxylamine hydrochloride under basic conditions (e.g., NaOH in ethanol) .
- Benzylation : Use 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to functionalize the oxime group .
Key validation steps include monitoring reactions via TLC and characterizing intermediates using -NMR and IR spectroscopy .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
Use a combination of spectroscopic techniques:- NMR : Analyze - and -NMR to verify substituent positions (e.g., methoxy at C4, chlorophenoxy at C2) and imino-methyl connectivity .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., Cl atoms contribute / splitting) .
- X-ray Crystallography (if crystals are obtainable): Resolve spatial arrangements of the chlorobenzyl and nicotinamide moieties .
Advanced Synthetic Design and Optimization
Q. Q3. How can computational methods improve the synthesis efficiency of this compound?
- Methodological Answer :
Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example:- Transition state analysis : Optimize oxime formation using solvent polarity models (e.g., ethanol vs. DMF) to reduce side-product formation .
- Reagent selection : Screen coupling agents (e.g., DCC vs. EDC) via molecular docking simulations to enhance amide bond yields .
Experimental validation should follow computational predictions to establish a feedback loop .
Q. Q4. What strategies resolve contradictions in spectroscopic data for intermediates?
- Methodological Answer :
Discrepancies (e.g., unexpected -NMR shifts) can arise from tautomerism in the imino group or solvent effects. Strategies include:
Biological Activity and Mechanism Studies
Q. Q5. What experimental frameworks are used to evaluate this compound’s bioactivity?
- Methodological Answer :
Design assays targeting hypothesized biological pathways:- Enzyme inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., fluorogenic substrates) .
- Cellular uptake : Use confocal microscopy with a fluorescently tagged derivative (e.g., BODIPY-labeled analog) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with ethoxy) and compare IC₅₀ values .
Q. Q6. How can contradictory bioassay results (e.g., cytotoxicity vs. selectivity) be resolved?
- Methodological Answer :
- Dose-response profiling : Perform assays across a concentration gradient (e.g., 0.1–100 µM) to differentiate off-target effects .
- Proteomic profiling : Use LC-MS/MS to identify non-specific protein binding .
- Molecular dynamics simulations : Model ligand-receptor interactions to pinpoint steric clashes caused by the chlorobenzyl group .
Stability and Degradation Analysis
Q. Q7. What methodologies assess the compound’s stability under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., 150–250°C range) .
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then analyze degradation products via HPLC-MS .
- Photostability testing : Use UV chambers (λ = 254–365 nm) to evaluate light-induced isomerization of the imino group .
Computational and Data-Driven Research
Q. Q8. How can researchers leverage machine learning to predict novel analogs?
- Methodological Answer :
- Dataset curation : Compile structural and bioactivity data from PubChem or ChEMBL for training models .
- Generative AI : Use platforms like ICReDD to design analogs with optimized logP or hydrogen-bonding capacity .
- Validation : Synthesize top-predicted candidates and compare experimental vs. predicted properties (e.g., solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
